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Compound of Interest

Compound Name: Met-His

Cat. No.: B15598491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the solution-phase

synthesis of the dipeptide L-methionyl-L-histidine. The described methodology employs

common protecting group strategies and coupling reagents to ensure a high-purity final

product. This document details the necessary experimental procedures, data presentation in

tabular format, and visual workflows to facilitate understanding and reproducibility in a research

and development setting.

Overview of the Synthetic Strategy
The synthesis of L-methionyl-L-histidine is achieved through a multi-step process that involves

the protection of reactive functional groups, peptide bond formation, and subsequent

deprotection to yield the final dipeptide. The chosen strategy utilizes the tert-butyloxycarbonyl

(Boc) group for the protection of the α-amino group of L-methionine and a methyl ester for the

protection of the C-terminus of L-histidine. To prevent undesirable side reactions, the imidazole

side chain of L-histidine is protected with a trityl (Trt) group.

The overall synthetic workflow can be summarized in the following key stages:

Protection of Amino Acids: Preparation of Nα-Boc-L-methionine and Nτ-Trityl-L-histidine

methyl ester.
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Peptide Coupling: Formation of the dipeptide bond between the protected amino acids using

a carbodiimide coupling agent.

Deprotection: Sequential removal of the protecting groups to yield the final L-methionyl-L-

histidine.

Purification: Isolation and purification of the final product using chromatographic techniques.

Experimental Protocols
Materials and Reagents
All amino acids and reagents should be of high purity (≥98%). Solvents should be anhydrous

where specified.
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Reagent/Material Supplier Grade

L-Methionine Sigma-Aldrich ≥99%

L-Histidine Sigma-Aldrich ≥99%

Di-tert-butyl dicarbonate

((Boc)₂O)
Acros Organics 99%

Thionyl chloride (SOCl₂) Alfa Aesar 99%

Trityl chloride (Trt-Cl) TCI >98%

Triethylamine (TEA) Fisher Scientific ≥99.5%

1-Ethyl-3-(3-

dimethylaminopropyl)carbodiim

ide (EDC)

Chem-Impex ≥98%

1-Hydroxybenzotriazole

(HOBt)
Oakwood Chemical ≥97%

Dichloromethane (DCM),

anhydrous
Acros Organics 99.8%

N,N-Dimethylformamide

(DMF), anhydrous
Acros Organics 99.8%

Methanol (MeOH), anhydrous J.T.Baker 99.8%

Diethyl ether Fisher Scientific ACS Grade

Trifluoroacetic acid (TFA) Sigma-Aldrich 99%

Triisopropylsilane (TIS) Acros Organics 98%

Sodium hydroxide (NaOH) EMD Millipore ≥97%

Dowex 50WX8 cation

exchange resin
Sigma-Aldrich 50-100 mesh

C18 reverse-phase silica gel Waters

Synthesis of Protected Amino Acids
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2.2.1. Nα-Boc-L-methionine (1)

Suspend L-methionine (14.9 g, 100 mmol) in a mixture of dioxane (200 mL) and water (100

mL).

Add triethylamine (21 mL, 150 mmol) to the suspension and stir until the amino acid

dissolves.

Cool the solution to 0 °C in an ice bath.

Add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in dioxane (50 mL) dropwise

over 1 hour.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Remove the dioxane by evaporation under reduced pressure.

Add water (200 mL) and wash the aqueous layer with ethyl acetate (3 x 100 mL).

Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

Extract the product with ethyl acetate (3 x 150 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the

solvent to yield Nα-Boc-L-methionine as a white solid.

2.2.2. L-Histidine methyl ester dihydrochloride (2)

Suspend L-histidine (15.5 g, 100 mmol) in anhydrous methanol (200 mL).

Cool the suspension to -10 °C in an ice-salt bath.

Add thionyl chloride (11 mL, 150 mmol) dropwise over 30 minutes, keeping the temperature

below -5 °C.

After the addition is complete, allow the mixture to warm to room temperature and then reflux

for 4 hours.
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Cool the solution and evaporate the solvent under reduced pressure to obtain a solid.

Triturate the solid with diethyl ether (200 mL), filter, and dry under vacuum to yield L-histidine

methyl ester dihydrochloride as a white powder.

2.2.3. Nτ-Trityl-L-histidine methyl ester (3)

Dissolve L-histidine methyl ester dihydrochloride (24.2 g, 100 mmol) in anhydrous DCM (300

mL).

Cool the solution to 0 °C and add triethylamine (28 mL, 200 mmol) dropwise.

Add trityl chloride (29.3 g, 105 mmol) portion-wise over 30 minutes.

Allow the reaction to warm to room temperature and stir for 24 hours.

Wash the reaction mixture with water (2 x 100 mL), saturated sodium bicarbonate solution (2

x 100 mL), and brine (100 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Purify the crude product by flash chromatography on silica gel (eluent: DCM/MeOH, 98:2 to

95:5) to afford Nτ-Trityl-L-histidine methyl ester as a white foam.

Peptide Coupling
2.3.1. Synthesis of Nα-Boc-L-methionyl-Nτ-Trityl-L-histidine methyl ester (4)

Dissolve Nα-Boc-L-methionine (1) (12.45 g, 50 mmol) and Nτ-Trityl-L-histidine methyl ester

(3) (20.55 g, 50 mmol) in anhydrous DMF (250 mL).

Cool the solution to 0 °C in an ice bath.

Add 1-Hydroxybenzotriazole (HOBt) (7.43 g, 55 mmol).

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (10.54 g, 55 mmol) portion-wise.

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.
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Pour the reaction mixture into ice-cold water (1 L) and stir for 30 minutes.

Collect the precipitated solid by filtration and wash with cold water.

Dissolve the solid in ethyl acetate (500 mL) and wash with 5% citric acid solution (2 x 100

mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield

the protected dipeptide as a white solid.

Deprotection
2.4.1. Saponification of the Methyl Ester (5)

Dissolve the protected dipeptide (4) (28.5 g, 40 mmol) in a mixture of methanol (200 mL) and

water (50 mL).

Cool the solution to 0 °C and add 1 M NaOH solution (44 mL, 44 mmol) dropwise.

Stir the mixture at room temperature for 4 hours, monitoring the reaction by TLC.

Neutralize the reaction mixture with 1 M HCl to pH 7.

Remove the methanol by evaporation under reduced pressure.

Acidify the remaining aqueous solution to pH 3 with 1 M HCl.

Extract the product with ethyl acetate (3 x 150 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to give

the N-Boc, Nτ-Trt protected dipeptide acid.

2.4.2. Acidolysis of Boc and Trityl Groups (6)

Dissolve the protected dipeptide acid (5) (27.9 g, 40 mmol) in a cleavage cocktail of 95%

TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (200 mL).

Stir the solution at room temperature for 2 hours.
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Remove the TFA by rotary evaporation.

Triturate the oily residue with cold diethyl ether (300 mL) to precipitate the crude peptide.

Centrifuge the suspension and decant the ether. Repeat the ether wash twice.

Dry the crude peptide under vacuum.

Purification of L-methionyl-L-histidine
Ion-Exchange Chromatography:

Dissolve the crude peptide in water and adjust the pH to 5.0.

Load the solution onto a Dowex 50WX8 cation exchange resin column (H⁺ form).

Wash the column with water to remove neutral and anionic impurities.

Elute the dipeptide with a 2 M aqueous ammonia solution.

Collect the fractions and monitor by TLC.

Pool the fractions containing the product and lyophilize.

Reversed-Phase Chromatography:

For further purification, dissolve the lyophilized powder in a minimal amount of water.

Purify by preparative reversed-phase HPLC on a C18 column using a linear gradient of

water and acetonitrile, both containing 0.1% TFA.

Collect the fractions corresponding to the main peak.

Lyophilize the pure fractions to obtain L-methionyl-L-histidine as a white, fluffy powder.

Data Presentation
Expected Yields and Physical Properties
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Step Product
Molecular
Formula

Molecular
Weight (
g/mol )

Expected
Yield (%)

Physical
Appearance

2.2.1

Nα-Boc-L-

methionine

(1)

C₁₀H₁₉NO₄S 249.33 85-95 White solid

2.2.2

L-Histidine

methyl ester

dihydrochlori

de (2)

C₇H₁₃Cl₂N₃O

₂
242.10 90-98 White powder

2.2.3

Nτ-Trityl-L-

histidine

methyl ester

(3)

C₂₆H₂₇N₃O₂ 413.51 70-80 White foam

2.3.1

Nα-Boc-L-

methionyl-Nτ-

Trityl-L-

histidine

methyl ester

(4)

C₃₆H₄₄N₄O₅S 644.82 80-90 White solid

2.4.1

Nα-Boc-L-

methionyl-Nτ-

Trityl-L-

histidine (5)

C₃₅H₄₂N₄O₅S 630.80 90-95 White solid

2.5
L-methionyl-

L-histidine (6)
C₁₁H₁₈N₄O₃S 286.35

60-70 (after

purification)
White powder

Characterization Data (Expected)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
¹H NMR (δ,
ppm in D₂O)

¹³C NMR (δ,
ppm in D₂O)

Mass
Spectrometry
(m/z)

Optical
Rotation
[α]²⁰_D_

L-methionyl-L-

histidine (6)

~8.6 (s, 1H, His

Im-H2), ~7.3 (s,

1H, His Im-H5),

~4.6 (t, 1H, His

α-H), ~4.0 (t, 1H,

Met α-H), ~3.2

(dd, 2H, His β-

CH₂), ~2.6 (t, 2H,

Met γ-CH₂), ~2.1

(s, 3H, Met ε-

CH₃), ~2.0 (m,

2H, Met β-CH₂)

~175 (Met C=O),

~174 (His C=O),

~135 (His Im-

C2), ~130 (His

Im-C4), ~118

(His Im-C5), ~54

(His α-C), ~53

(Met α-C), ~30

(Met γ-C), ~29

(Met β-C), ~27

(His β-C), ~14

(Met ε-C)

287.11 [M+H]⁺,

309.09 [M+Na]⁺
To be determined
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Caption: Overall workflow for the synthesis of L-methionyl-L-histidine.
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Caption: Logical relationship of the key synthetic transformations.

This guide provides a robust and detailed protocol for the synthesis of L-methionyl-L-histidine,

suitable for implementation in a chemical research laboratory. Adherence to the described

procedures and purification strategies is expected to yield a high-purity product for subsequent

applications.

To cite this document: BenchChem. [Synthesis of L-methionyl-L-histidine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598491#synthesis-protocol-for-l-methionyl-l-
histidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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